

"5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Cat. No.:	B134033

[Get Quote](#)

A Technical Guide to 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted o-phenylenediamine, it serves as a versatile synthon, or building block, for the creation of more complex molecules, particularly heterocyclic structures. The presence of the trifluoromethyl group can enhance crucial properties in drug candidates, such as metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.^[1] This guide provides a comprehensive overview of its known properties, safety protocols, and potential applications.

Core Properties and Characteristics

The fundamental physicochemical and safety data for **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	157026-19-2	[2]
Molecular Formula	C ₇ H ₆ BrF ₃ N ₂	[2]
Molecular Weight	255.04 g/mol	[2]
IUPAC Name	5-bromo-3-(trifluoromethyl)-1,2-benzenediamine	
Physical Form	Solid, Semi-solid, or Liquid	
Reported Purity	≥97%	
Storage Conditions	Store at 2-8°C in a dry, dark place under an inert atmosphere.	[3]
InChI Key	PVHRHJXBSIOEGL-UHFFFAOYSA-N	

Table 2: Safety and Handling Information

Category	Details	Reference
Signal Word	Warning	[4]
Pictograms	GHS07 (Exclamation Mark)	[4][5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4]
Safe Handling	Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.	[4]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.	[4][6]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases, strong reducing agents.	[6]

Spectral Data Analysis (Predicted)

While specific spectral data were not found in the search results, the expected characteristics can be predicted based on the molecule's structure and data from analogous compounds. [7][8][9][10]

Table 3: Predicted Spectral Characteristics

Technique	Expected Observations
¹ H NMR	Two singlets or doublets in the aromatic region (approx. 6.5-7.5 ppm). A broad singlet for the two amine (-NH ₂) protons, which may be exchangeable with D ₂ O.
¹³ C NMR	Approximately 6 distinct signals for the aromatic carbons. The carbon attached to the -CF ₃ group will appear as a quartet due to C-F coupling.
¹⁹ F NMR	A single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec (MS)	A molecular ion peak (M ⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.

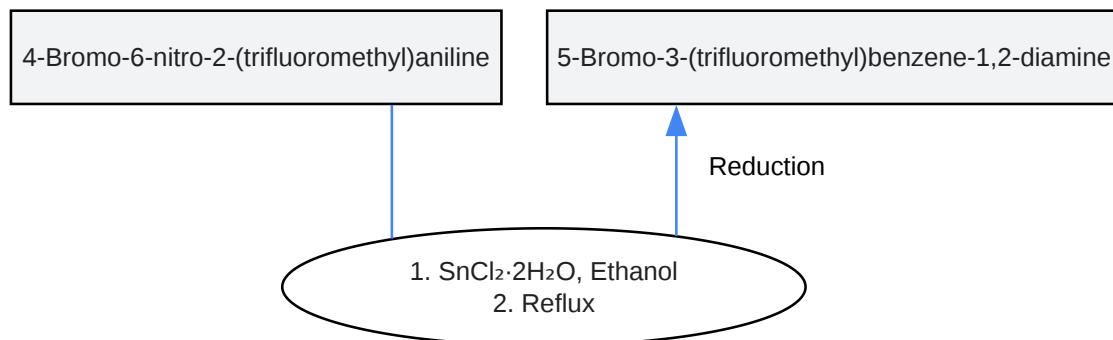
Experimental Protocols

Protocol 1: Synthesis via Reduction of a Nitroaniline Precursor

This protocol describes a plausible method for synthesizing **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** based on a common chemical transformation: the reduction of a nitro group to an amine. The procedure is adapted from a similar synthesis of 5-bromo-3-methylbenzene-1,2-diamine.[\[11\]](#)

Objective: To synthesize **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** from 4-Bromo-6-nitro-2-(trifluoromethyl)aniline.

Materials and Equipment:


- Starting Material: 4-Bromo-6-nitro-2-(trifluoromethyl)aniline
- Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)
- Solvent: Ethanol (EtOH), Ethyl acetate (EtOAc)

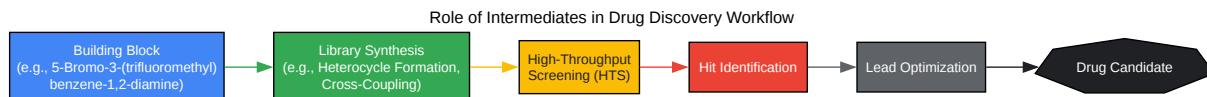
- Aqueous Solutions: Saturated sodium bicarbonate (NaHCO_3), Brine
- Drying Agent: Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, Buchner funnel, filter paper (Celite pad)
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, suspend the starting material, 4-Bromo-6-nitro-2-(trifluoromethyl)aniline (1 equivalent), in ethanol.
- Addition of Reducing Agent: Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (approximately 3-4 equivalents) to the suspension.
- Reaction: Heat the reaction mixture to reflux and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
- Work-up: Dilute the residue with ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture until the pH is ~8.
- Filtration: Filter the resulting slurry through a pad of Celite to remove tin salts. Wash the filter cake thoroughly with ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the product by flash column chromatography on silica gel.

Synthetic Pathway for 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

[Click to download full resolution via product page](#)


Caption: Proposed synthesis of the title compound via reduction.

Applications in Research and Drug Development

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a valuable intermediate in drug discovery. The ortho-diamine functionality is a classic precursor for forming various nitrogen-containing heterocycles, such as benzimidazoles, quinoxalines, and phenazines, which are privileged scaffolds in many therapeutic agents.

The strategic placement of the trifluoromethyl and bromo groups offers distinct advantages:

- Trifluoromethyl Group (-CF₃): This group is known to increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.^[1]
- Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle, enabling diversification of the molecular scaffold through reactions like Suzuki, Heck, or Buchwald-Hartwig cross-coupling, allowing for the exploration of a wider chemical space during lead optimization.

[Click to download full resolution via product page](#)

Caption: General workflow from chemical building block to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine [oakwoodchemical.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. magritek.com [magritek.com]
- 10. 5-Bromo-1,2,3-trifluorobenzene(138526-69-9) 13C NMR spectrum [chemicalbook.com]
- 11. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- To cite this document: BenchChem. ["5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134033#5-bromo-3-trifluoromethyl-benzene-1-2-diamine-properties-and-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com